1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride
Description
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride (CAS: 1251923-10-0) is a bicyclic compound featuring a partially hydrogenated quinoline backbone with a carboxylic acid substituent at the 6-position, formulated as a hydrochloride salt to enhance solubility . Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. Key physical properties include a melting point of 168–170°C, a predicted boiling point of ~382.6°C, and a density of ~1.2 g/cm³ .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZDPZGVQDVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route via Cyclization and Carboxylation (Patent CN110724098A)
This method involves three main steps:
| Step | Description | Conditions & Reagents | Yield & Notes |
|---|---|---|---|
| 1. Protecting and Alkylation | Reacting 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in alkali and organic solvent | Benzyl bromide, alkali (e.g., potassium carbonate), solvent (e.g., DMF), temperature ~0°C | Produces N-benzyl derivative with high efficiency |
| 2. Lithiation and Carboxylation | Lithiation of the benzylated intermediate with butyl lithium in tetrahydrofuran (THF) in presence of TMEDA, followed by CO₂ bubbling | -78°C to room temperature | Yields the carboxylic acid derivative at the 6-position |
| 3. Catalytic Hydrogenation | Hydrogenation over Pd/C catalyst in methanol under acidic conditions | Hydrogen pressure ~1 atm, temperature ~50°C | Removes benzyl protecting groups, yielding the free acid hydrochloride salt |
Advantages: High stability of intermediates, fewer waste products, and suitability for industrial scale.
Route via Cyclization and Direct Carboxylation (Patent WO2019043724A1)
This process employs a similar approach but emphasizes the use of lithiation for regioselective carboxylation:
| Step | Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1. Cyclization | Condensation of appropriate amines with aldehydes or ketones to form tetrahydroquinoline core | Acid catalysis, reflux | Produces the tetrahydroquinoline scaffold |
| 2. Lithiation and Carboxylation | Lithiation at the 6-position followed by CO₂ insertion | n-Butyllithium, THF, TMEDA, low temperature (~ -78°C) | High regioselectivity for the 6-position |
| 3. Hydrogenation & Salt Formation | Catalytic hydrogenation to remove protecting groups, followed by acid treatment to form hydrochloride salt | Pd/C, H₂, HCl | Yields high-purity hydrochloride salt |
Note: This method is adaptable for synthesizing various derivatives, including chiral forms.
Alternative Route via Intramolecular Cyclization
Some literature suggests synthesizing the tetrahydroquinoline core via Pictet–Spengler cyclization of suitable aminoaldehydes or amino ketones, followed by oxidation and functionalization at the 6-position.
Research Data and Comparative Analysis
| Method | Starting Material | Key Reactions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| Patent CN110724098A | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | Alkylation, lithiation, hydrogenation | 86-91 | >99% | Suitable for large-scale production |
| Patent WO2019043724A1 | Similar intermediates with lithiation/carboxylation | Lithiation, hydrogenation | 91-92 | >99% | High regioselectivity, scalable |
| Literature | Various tetrahydroquinoline syntheses | Pictet–Spengler, oxidation | Variable | Moderate to high | Less industrial, more laboratory-focused |
Notes on Optimization and Industrial Relevance
- Choice of solvent: DMF and THF are preferred for lithiation steps due to their ability to stabilize organolithium reagents.
- Catalysts: Palladium on carbon (Pd/C) is standard for debenzylation and hydrogenation.
- Reaction conditions: Low temperatures (~0°C to 60°C) for lithiation and cyclization steps ensure regioselectivity.
- Purification: Recrystallization from suitable solvents (methanol, ethanol) yields high-purity products.
Summary of Key Preparation Parameters
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 0°C–65°C | Controls regioselectivity and reaction rate |
| Hydrogen pressure | 1–4 atm | Ensures complete hydrogenation |
| Reaction time | 16–20 hours | Influences yield and purity |
| Purity | >99% | Achieved via recrystallization and chromatographic purification |
Concluding Remarks
The synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride predominantly relies on lithiation/carboxylation strategies, with key steps involving regioselective lithiation at the 6-position, followed by CO₂ insertion, and catalytic hydrogenation to remove protecting groups. These methods are well-documented in recent patents and are optimized for high yield, purity, and industrial scalability, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Activities:
THQCA and its derivatives have demonstrated a range of pharmacological activities. Research indicates that tetrahydroquinoline compounds exhibit anti-inflammatory, analgesic, and neuroprotective properties. These compounds have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of THQCA derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and improved cell viability, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Synthetic Methodologies
Synthesis Techniques:
THQCA can be synthesized through various methods, including chemoenzymatic approaches and traditional organic synthesis techniques. A notable method involves using D-amino acid oxidase from Fusarium solani, which allows for the kinetic resolution of racemic tetrahydroquinoline carboxylic acids to produce enantiomerically pure products with high yields .
Table 1: Synthetic Methods for THQCA
Structural-Activity Relationship (SAR):
The structural modifications of THQCA have led to the development of various analogs with enhanced biological activity. Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. Studies have shown that specific substitutions on the tetrahydroquinoline scaffold can significantly affect their biological efficacy and selectivity .
Mechanism of Action:
Research into the mechanisms of action reveals that THQCA derivatives may interact with multiple biological targets, including receptors involved in neurotransmission and inflammation pathways. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and enhance neurotrophic factor signaling, contributing to their protective effects against neuronal damage .
Industrial Applications
Potential in Pharmaceutical Manufacturing:
The synthesis of THQCA is not only relevant in laboratory settings but also shows promise for industrial applications due to its relatively straightforward synthesis routes and high purity products. The methods developed for THQCA synthesis can be scaled up for large-scale production while maintaining cost-effectiveness and environmental sustainability .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of tetrahydroquinoline/isoquinoline derivatives are highly influenced by substituents and salt forms. Below is a comparative analysis with key analogs:
Commercial Availability and Pricing
Biological Activity
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride (THQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on various research findings.
Overview of 1,2,3,4-Tetrahydroquinoline Derivatives
Tetrahydroquinolines (THQs) are a class of compounds known for their wide range of biological activities. The 1,2,3,4-tetrahydroquinoline structure serves as a scaffold for numerous derivatives that exhibit pharmacological properties. THQCA specifically has been studied for its interactions with various biological targets.
1. Anticancer Properties
Recent studies have highlighted the potential of THQCA derivatives as inhibitors of MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. Overexpression of MCL-1 is linked to resistance against conventional chemotherapies in various cancers. Research indicates that modifications to the sulfonyl moiety in THQCA can significantly enhance its inhibitory potency against MCL-1, with some derivatives showing over a 73-fold increase in activity compared to their predecessors .
2. Neuroprotective Effects
THQ derivatives have also been investigated for their neuroprotective properties. For example, certain analogs have demonstrated the ability to modulate opioid receptors (MOR and DOR), which are crucial in pain management and neuroprotection. Specific N-substituted THQ analogs have shown promising results in providing antinociceptive effects in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR of THQCA is vital for optimizing its biological activity. The presence of various functional groups can significantly influence the compound's interaction with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Sulfonyl Group | Enhances MCL-1 inhibition |
| Acetylation | Increases affinity for opioid receptors |
| Hydroxyl Group | May improve solubility and bioavailability |
Research indicates that specific modifications to the THQ scaffold can yield compounds with tailored activities against specific targets .
Case Study 1: MCL-1 Inhibition
A study focusing on sulfonylated THQCA derivatives revealed their effectiveness as MCL-1 inhibitors. The research demonstrated that certain structural modifications led to significant enhancements in binding affinity and selective cytotoxicity against cancer cells expressing high levels of MCL-1 .
Case Study 2: Opioid Receptor Modulation
Another investigation into N-substituted THQs showed that specific analogs could act as balanced agonists/antagonists at MOR and DOR. The study reported that these compounds provided effective pain relief in vivo while minimizing side effects commonly associated with opioid therapies .
Q & A
Q. What are the recommended methods for synthesizing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, and how can purity be optimized?
Synthesis typically involves cyclization of substituted aniline derivatives followed by carboxylation and hydrochlorination. Key steps include:
- Cyclization : Using Friedländer or Skraup protocols to form the tetrahydroquinoline core .
- Carboxylation : Introducing the carboxylic acid group via metal-catalyzed carbonylation or hydrolysis of nitriles .
- Hydrochloride formation : Neutralization with HCl in polar solvents (e.g., ethanol/water mixtures). Purity optimization requires recrystallization from hot ethanol or preparative HPLC. Monitor purity via NMR (e.g., ¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted intermediates or regioisomers .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural analysis : Use ¹H/¹³C NMR to confirm the tetrahydroquinoline scaffold and carboxylate group. Key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂NO₂·HCl, m/z ~213.65) .
- Solubility : Highly water-soluble due to the hydrochloride salt; solubility in DMSO or ethanol (>50 mg/mL) facilitates in vitro assays .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- pH sensitivity : The hydrochloride salt is stable in acidic conditions (pH <5) but may hydrolyze in alkaline buffers.
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrahydroquinoline core .
- Long-term storage : Lyophilization or desiccation prevents hygroscopic degradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Chemoenzymatic methods : Lipases (e.g., Candida antarctica Lipase B) or acyltransferases from Mycobacterium smegmatis can resolve racemic mixtures via kinetic resolution. For example, vinyl acetate-mediated acetylation yields enantiomeric excess (ee) >95% for (S)- or (R)-enantiomers .
- Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization steps .
Q. What catalytic applications does this compound have in organic synthesis or drug development?
- Transition-metal catalysis : Acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its electron-rich nitrogen atom .
- Enzyme inhibition : The tetrahydroquinoline scaffold is a precursor for inhibitors targeting monoamine oxidases (MAOs) or kinases, relevant to neurodegenerative disease research .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Batch comparison : Use 2D NMR (COSY, HSQC) to identify impurities or tautomeric forms. For example, unexpected signals at δ 4.5–5.0 ppm may indicate residual solvents or incomplete cyclization .
- Isotopic labeling : Synthesize deuterated analogs (e.g., 6,7-D₆ derivatives) to confirm peak assignments in complex spectra .
Q. What methodologies are recommended for studying its metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) are common .
- Isotope tracing : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .
Methodological Guidance for Data Interpretation
Q. How should researchers address low yields in carboxylation steps during synthesis?
- Optimize reaction conditions : Increase CO pressure (for carbonylation) or switch to microwave-assisted synthesis to enhance reaction efficiency .
- Byproduct analysis : Use GC-MS to identify volatile side products (e.g., decarboxylated intermediates) and adjust stoichiometry .
Q. What analytical strategies differentiate between regioisomers in tetrahydroquinoline derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
